![molecular formula C25H18ClN3O2S B2496579 N-(2-(3-chlorophényl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-benzoylbenzamide CAS No. 450341-01-2](/img/structure/B2496579.png)
N-(2-(3-chlorophényl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-benzoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol was reported . The molecular structure was shown in the figure, and the crystallographic data and the list of the atoms including atomic coordinates and displacement parameters were provided .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of some hydrazine-coupled pyrazoles was successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, IR, 1H NMR, 13C NMR, and HRMS of a similar compound were provided .Applications De Recherche Scientifique
Propriétés antioxydantes
Les benzamides, y compris le composé en question, ont été étudiés pour leur activité antioxydante. Des études in vitro ont démontré que certains dérivés de benzamides synthétisés présentent une activité antioxydante totale efficace, une capacité de piégeage des radicaux libres et une activité chélatrice des métaux. Ces propriétés sont essentielles pour lutter contre le stress oxydatif et prévenir les dommages cellulaires .
Activité antibactérienne
Le même composé a été évalué pour son activité antibactérienne in vitro contre les bactéries à Gram positif et à Gram négatif. Les chercheurs ont comparé son efficacité à celle de deux médicaments de référence. Comprendre le potentiel antibactérien de ce composé contribue au développement de nouveaux agents antimicrobiens .
Découverte de médicaments et applications médicales
Les benzamides, en tant que classe de composés amides, ont des applications diverses en médecine. Ils ont été explorés pour traiter des affections telles que l'hyperactivité juvénile, le cancer, l'hypercholestérolémie et les réponses anti-inflammatoires. De plus, ils présentent des propriétés antitumorales, antimicrobiennes, antifongiques et anti-HSV. Les chercheurs ont également étudié leur potentiel en tant qu'analgésiques et agents antiplaquettaires .
Domaines industriels et autres
Au-delà de la médecine, les benzamides trouvent une utilisation dans divers secteurs industriels. Ceux-ci comprennent les plastiques, le caoutchouc, le papier et l'agriculture. Leur présence généralisée dans les produits naturels, les protéines et les intermédiaires synthétiques souligne leur importance dans les contextes biologiques et commerciaux .
Réactions d'échange d'halogènes
Bien que ne concernant pas directement le composé lui-même, les benzamides jouent un rôle essentiel dans les réactions d'échange d'halogènes. Ces réactions sont pertinentes en chimie synthétique et en conception de ligands .
Recherche antituberculeuse
Bien que non explicitement mentionné pour ce composé spécifique, les benzamides ont été étudiés dans le contexte des agents antituberculeux. Les chercheurs ont conçu et synthétisé de nouveaux dérivés de benzamide, évaluant leur activité antituberculeuse contre Mycobacterium tuberculosis .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such astopoisomerase IV and GABAA receptor . These enzymes play crucial roles in DNA replication and neurotransmission, respectively.
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . This interaction could potentially alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
, an enzyme involved in the separation of DNA during replication. Inhibition of this enzyme can lead to DNA damage and cell death, which may explain the antimicrobial activity of these compounds .
Pharmacokinetics
Similar compounds have been found to have acceptable bioavailability
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. The exact cellular effects would depend on the specific targets and mode of action of the compound.
Orientations Futures
Propriétés
IUPAC Name |
4-benzoyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-19-7-4-8-20(13-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-11-9-17(10-12-18)23(30)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSJHEBUPQSJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

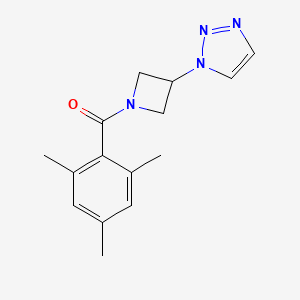
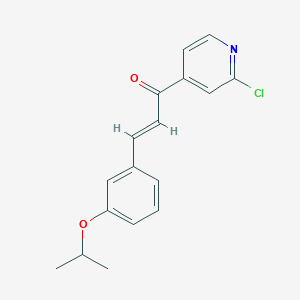
![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)

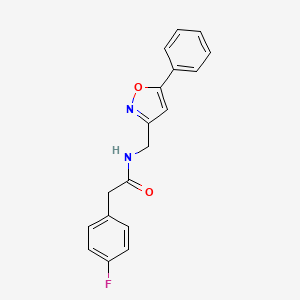
![1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496507.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2496508.png)
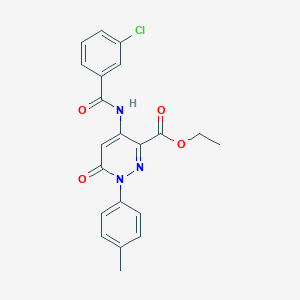
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)
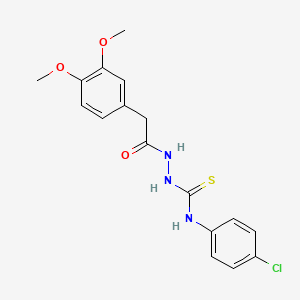
![3-chloro-4-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2496515.png)
![4-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine](/img/structure/B2496518.png)
